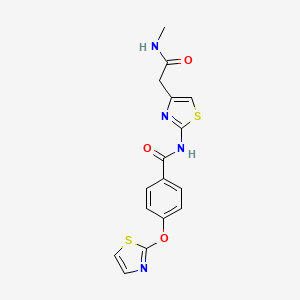
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, also known as MTOB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MTOB inhibits the activity of nicotinamide adenine dinucleotide (NAD) synthase, an enzyme that plays a key role in the biosynthesis of NAD, an essential coenzyme involved in many cellular processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide involves the condensation of 2-aminothiazole with 2-bromoacetyl bromide to form 2-(bromoacetyl)thiazole. This intermediate is then reacted with methylamine to form N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole. The resulting compound is then reacted with 4-(2-aminoethoxy)benzoic acid to form N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide. Finally, this compound is reacted with thionyl chloride and thiazole to form the desired product.
Starting Materials
2-aminothiazole, 2-bromoacetyl bromide, methylamine, 4-(2-aminoethoxy)benzoic acid, thionyl chloride, thiazole
Reaction
2-aminothiazole + 2-bromoacetyl bromide -> 2-(bromoacetyl)thiazole, 2-(bromoacetyl)thiazole + methylamine -> N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole, N-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(bromoacetyl)thiazole + 4-(2-aminoethoxy)benzoic acid -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(2-aminoethoxy)benzamide + thionyl chloride + thiazole -> N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
作用机制
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide inhibits the activity of NAD synthase, an enzyme that catalyzes the final step in the biosynthesis of NAD. By inhibiting NAD synthase, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide reduces the levels of NAD, which is required for many cellular processes, including DNA repair, energy metabolism, and signaling pathways. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which is involved in the regulation of cellular metabolism, stress response, and aging.
生化和生理效应
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce the levels of NAD in cells and tissues, leading to a reduction in cellular metabolism and energy production. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide also activates the sirtuin pathway, which has been shown to promote cellular survival and protect against age-related diseases. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of many diseases.
实验室实验的优点和局限性
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for NAD synthase. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is also readily available and can be easily synthesized in large quantities. However, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has some limitations, including its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assessments are necessary before using N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models or clinical trials.
未来方向
There are several future directions for the research on N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide. One direction is to investigate the potential therapeutic applications of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in cancer, metabolic disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of NAD synthase, which may have fewer off-target effects and greater therapeutic potential. Furthermore, the role of the sirtuin pathway in the cellular response to N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide and other NAD inhibitors should be further investigated. Finally, the safety and efficacy of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide in animal models and clinical trials should be carefully evaluated to determine its potential as a therapeutic agent.
科学研究应用
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications, including cancer, metabolic disorders, and neurodegenerative diseases. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to inhibit the growth of cancer cells by reducing the levels of NAD, which is required for the survival of cancer cells. N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes by reducing NAD levels in adipose tissue. Furthermore, N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide has been shown to protect against neurodegeneration in animal models of Alzheimer's disease by reducing NAD levels and activating the sirtuin pathway.
属性
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-17-13(21)8-11-9-25-15(19-11)20-14(22)10-2-4-12(5-3-10)23-16-18-6-7-24-16/h2-7,9H,8H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOUCRSGGXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

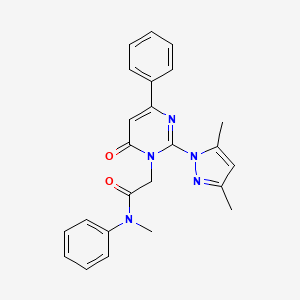
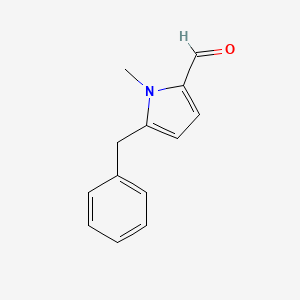
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
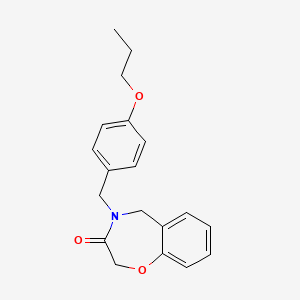
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2458624.png)
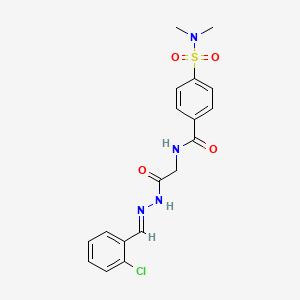
![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
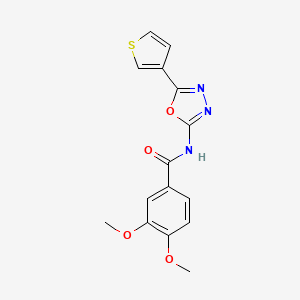
![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)
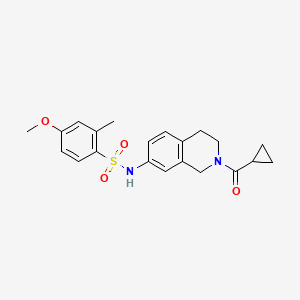
![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)
![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)